

(S)-Batylalcohol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-Batylalcohol

Cat. No.: B1246751

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(S)-Batylalcohol, a naturally occurring alkylglycerol, has garnered significant interest within the scientific community for its diverse biological activities, ranging from modulation of the immune system to its potential as a component in advanced drug delivery systems. This technical guide provides an in-depth overview of **(S)-Batylalcohol**, focusing on its physicochemical properties, synthesis, and biological functions, with a particular emphasis on experimental protocols and signaling pathways relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

(S)-Batylalcohol, the (S)-enantiomer of 1-O-octadecyl-sn-glycerol, is a colorless solid.^[1] Its molecular structure consists of a glycerol backbone with a long-chain octadecyl ether linkage at the sn-1 position. This amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic glycerol head, is central to its biological functions.

Property	Value	Reference
CAS Number	6129-13-1	[1]
Racemic CAS Number	544-62-7	[1]
Molecular Formula	C ₂₁ H ₄₄ O ₃	[1]
Molecular Weight	344.58 g/mol	[1]
Appearance	Colorless solid	[1]
Melting Point	70.5 °C	[1]

Enantioselective Synthesis of (S)-Batylalcohol

The stereospecific synthesis of **(S)-Batylalcohol** is crucial for elucidating the specific biological roles of this enantiomer. An asymmetric synthesis approach utilizing biocatalysts offers a reliable method to obtain the desired stereoisomer with high enantiomeric excess.[2]

Experimental Protocol: Asymmetric Synthesis

This protocol is adapted from methodologies employing microbial reduction of a prochiral precursor.[2]

- **Preparation of Precursor:** A suitable prochiral α -ketoester is synthesized as the starting material.
- **Microbial Reduction:** The prochiral α -ketoester is subjected to microbial reduction using a selected yeast or bacterial strain (e.g., *Saccharomyces cerevisiae*). The reaction is typically carried out in a suitable culture medium under controlled temperature and pH for a period sufficient to achieve high conversion and enantioselectivity.
- **Extraction and Purification:** The resulting chiral α -hydroxy ester is extracted from the reaction mixture using an organic solvent. The extract is then purified using column chromatography.
- **Conversion to (S)-Batylalcohol:** The purified chiral α -hydroxy ester undergoes a series of chemical transformations, including protection of the diol, etherification with octadecyl bromide, and subsequent deprotection to yield **(S)-Batylalcohol**.

- Chiral Analysis: The enantiomeric excess of the final product is determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).



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Figure 1. Workflow for the asymmetric synthesis of **(S)-Batylalcohol**.

Biological Activity and Signaling Pathways

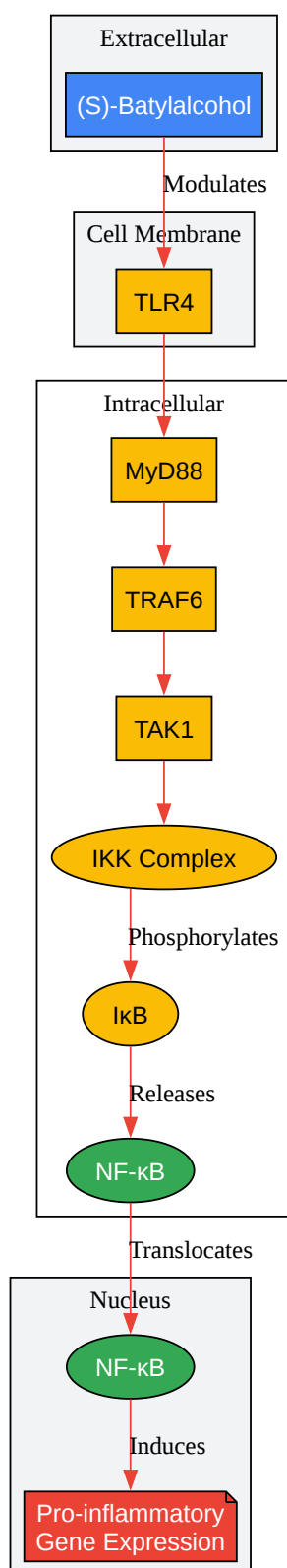
While much of the research has been conducted on racemic batyl alcohol or mixtures of alkylglycerols, the available data suggests significant biological activity, particularly in the modulation of the immune system. It is important to note that the specific contributions of the (S)-enantiomer are an area of ongoing research. Racemic batyl alcohol has been shown to stimulate erythropoiesis, thrombopoiesis, and granulopoiesis.[3]

Macrophage Activation

Batyl alcohol has been demonstrated to be a potent activator of macrophages. In vitro studies using the RAW264.7 murine macrophage cell line have shown that alkylglycerols, including batyl alcohol, can stimulate lysosomal activity, increase the production of reactive oxygen species (ROS) and nitric oxide (NO), and enhance the expression of interleukin-6 (IL-6).[4]

Toll-like Receptor 4 (TLR4) Signaling Pathway

One of the key mechanisms through which batyl alcohol may exert its immunomodulatory effects is via the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response. While the precise interactions are still under investigation, it is hypothesized that batyl alcohol may modulate TLR4 signaling, leading to downstream activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines.



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Figure 2. Postulated modulation of the TLR4 signaling pathway by (S)-Batylalcohol.

Experimental Protocol: In Vitro Anti-Inflammatory Activity - Protein Denaturation Assay

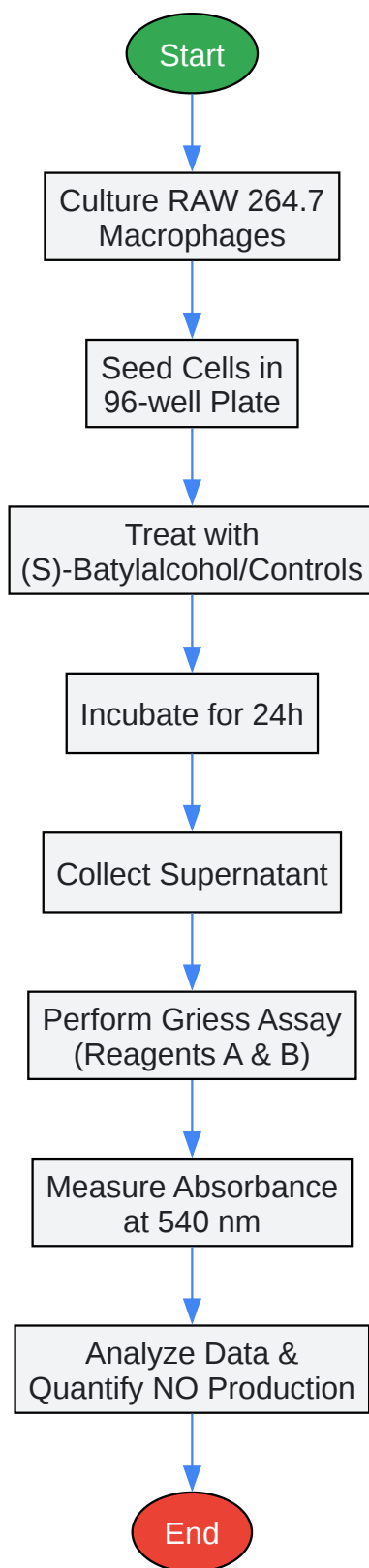
This assay provides a general method to screen for anti-inflammatory activity by assessing the inhibition of protein denaturation.^{[5][6]}

- Preparation of Solutions:
 - Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
 - Prepare stock solutions of **(S)-Batylalcohol** in a suitable solvent (e.g., DMSO) and dilute to various test concentrations.
 - Prepare a stock solution of a standard anti-inflammatory drug (e.g., diclofenac sodium) for comparison.
- Assay Procedure:
 - In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test or standard solutions at different concentrations.
 - A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the vehicle.
 - Incubate all tubes at 37°C for 20 minutes.
 - Induce protein denaturation by heating the tubes at 70°C for 10 minutes.
 - Cool the tubes to room temperature.
- Measurement:
 - Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
- Calculation:
 - The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = $[1 - (\text{Absorbance of Test} / \text{Absorbance of Control})] \times 100$

Experimental Protocol: Macrophage Activation Assay

This protocol outlines a method to assess the activation of macrophages in response to **(S)-Batylalcohol** by measuring nitric oxide (NO) production.

- Cell Culture:
 - Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Treatment:
 - Seed the cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
 - Treat the cells with various concentrations of **(S)-Batylalcohol** for 24 hours. Include a positive control (e.g., LPS) and a vehicle control.
- Nitric Oxide Measurement (Griess Assay):
 - After the incubation period, collect 50 µL of the cell culture supernatant from each well.
 - Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
- Measurement:
 - Measure the absorbance at 540 nm using a microplate reader.
- Quantification:
 - Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.



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Figure 3. Experimental workflow for assessing macrophage activation via nitric oxide production.

Applications in Drug Development

The unique properties of **(S)-Batylalcohol** make it a promising candidate for various applications in drug development. Its ability to modulate the immune system suggests potential as a therapeutic agent in its own right for conditions involving immune dysregulation. Furthermore, its amphiphilic nature and interaction with cell membranes make it an attractive component for use as a penetration enhancer in topical and transdermal drug delivery systems, and as a constituent of lipid-based drug delivery vehicles such as liposomes and solid lipid nanoparticles.

Conclusion

(S)-Batylalcohol is a molecule with significant potential in biomedical research and drug development. This guide has provided a foundational understanding of its key characteristics, synthesis, and biological activities, along with detailed experimental protocols and pathway diagrams to aid researchers in their investigations. Further research is warranted to fully elucidate the specific roles of the (S)-enantiomer and to translate its promising in vitro activities into therapeutic applications.

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